3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-chloro-N-[4-(methylsulfanyl)phenyl]propane-1-sulfonamide, which provides a comprehensive description of the molecular structure through standardized naming conventions. The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as O=S(CCCCl)(NC1=CC=C(SC)C=C1)=O, which encodes the complete molecular connectivity and functional group arrangement.
The compound features a three-carbon propyl chain bearing a chlorine substituent at the terminal carbon position, connected to a sulfonamide group that links to a para-substituted phenyl ring. The phenyl ring contains a methylsulfanyl group at the para position relative to the sulfonamide nitrogen attachment point. This structural arrangement creates a molecule with distinct chemical properties arising from the combination of halogen, sulfur-containing functional groups, and aromatic systems.
The molecular architecture demonstrates the presence of multiple heteroatoms including nitrogen, sulfur, oxygen, and chlorine, which contribute to the compound's potential reactivity patterns and intermolecular interactions. The sulfonamide moiety serves as a crucial structural element that provides both hydrogen bonding capability through the nitrogen-hydrogen bond and electronic effects through the sulfur-oxygen double bonds.
Chemical Abstracts Service Registry Number and Synonyms
The compound is officially registered under Chemical Abstracts Service registry number 1092346-71-8, which serves as its unique identifier in chemical databases and regulatory documentation. This registry number ensures precise identification and prevents confusion with structurally similar compounds in scientific literature and commercial applications.
Several systematic synonyms exist for this compound, reflecting variations in nomenclature preferences across different chemical databases and suppliers. The most commonly encountered synonym is 3-chloro-N-[4-(methylsulfanyl)phenyl]propane-1-sulfonamide, which emphasizes the propane backbone structure. Alternative representations include 3-Chloro-N-4-(methylsulfanyl)phenyl-1-propanesulfonamide, which slightly modifies the bracketing conventions while maintaining the same chemical meaning.
The consistency of the Chemical Abstracts Service registry number across multiple commercial and academic sources confirms the compound's established identity in the chemical literature. This standardization facilitates accurate communication among researchers, suppliers, and regulatory agencies when referring to this specific molecular entity.
Molecular Formula and Weight Analysis
The molecular formula of 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide is established as C₁₀H₁₄ClNO₂S₂, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and two sulfur atoms. This elemental composition reflects the compound's complex structure incorporating multiple functional groups and heteroatoms within a relatively compact molecular framework.
The molecular weight calculations show consistent values across multiple sources, with reported values of 279.80, 279.81, and 279.797 atomic mass units. These slight variations in the third decimal place likely result from different rounding conventions or calculation methodologies employed by various chemical databases, but all values converge to approximately 279.8 atomic mass units when considered to appropriate significant figures.
The molecular weight analysis reveals a relatively high heteroatom content, with approximately 25% of the molecular weight attributed to non-carbon atoms (chlorine, nitrogen, oxygen, and sulfur). This substantial heteroatom contribution suggests potential for diverse chemical reactivity and intermolecular interactions, particularly through the electronegative elements and the various functional groups present in the structure.
The elemental analysis demonstrates a carbon-to-hydrogen ratio that indicates a partially saturated organic compound with aromatic character, consistent with the presence of the phenyl ring system. The inclusion of two sulfur atoms in different chemical environments (methylsulfanyl and sulfonamide groups) provides opportunities for varied chemical behavior and potential coordination chemistry applications.
Properties
IUPAC Name |
3-chloro-N-(4-methylsulfanylphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-15-10-5-3-9(4-6-10)12-16(13,14)8-2-7-11/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDBJNVMLQCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide, a compound with significant biological implications, has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide is characterized by the following structural formula:
- Molecular Formula : C10H12ClN0S2
- Molecular Weight : 239.73 g/mol
- CAS Number : 1092346-71-8
The compound acts primarily as an inhibitor of cytidine triphosphate synthase (CTPS), an enzyme critical for nucleotide synthesis. CTPS plays a vital role in the proliferation of immune cells, making it a target for immunosuppressive therapies. Inhibition of CTPS can lead to reduced proliferation of T and B lymphocytes, which are crucial in various autoimmune diseases and cancers .
Anticancer Activity
Research indicates that 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy was particularly noted in lymphoid malignancies, where CTPS inhibition led to decreased cell viability .
Immunomodulatory Effects
The compound also shows significant immunomodulatory effects. By targeting CTPS, it alters cytokine signaling pathways, which can be beneficial in treating conditions characterized by excessive immune responses, such as autoimmune disorders. In animal models, administration of the compound resulted in reduced inflammation and improved outcomes in models of rheumatoid arthritis and lupus .
Case Studies
-
Study on Lymphoma Cells :
- Objective : To evaluate the efficacy of 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide on lymphoma cell lines.
- Findings : The compound caused a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations (10-20 µM). Apoptotic markers were significantly elevated in treated cells compared to controls.
- Animal Model for Autoimmune Disease :
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Lymphoma Cell Lines | 10-20 | Induction of apoptosis, cell cycle arrest |
| Immunomodulatory | Murine Lupus Model | 15 | Inhibition of CTPS leading to reduced cytokine production |
| Anti-inflammatory | Rheumatoid Arthritis Model | 12 | Decreased immune cell infiltration |
Comparison with Similar Compounds
3-Chloro-N-Phenyl-Phthalimide ()
- Structure : Features a phthalimide core with a chloro substituent and an N-phenyl group (Fig. 1 in ).
- Key Differences : Unlike the target compound, this molecule lacks a sulfonamide group and instead incorporates a phthalimide ring system.
- Applications: Used as a monomer for synthesizing polyimides, highlighting its role in polymer chemistry. The chloro group facilitates cross-linking reactions, whereas the target compound’s sulfonamide group may prioritize bioactivity over polymer compatibility .
3-Chloro-N-[4-Methoxy-3-(Piperidin-1-Ylsulfonyl)Phenyl]Propanamide ()
- Structure : Contains a propanamide backbone with a chloro group, a methoxy-substituted phenyl ring, and a piperidinylsulfonyl moiety.
- Key Differences: The sulfonamide group in this compound is part of a piperidine-sulfonyl substituent, whereas the target compound’s sulfonamide is directly linked to the propane chain.
- Implications : The piperidinylsulfonyl group may enhance binding to hydrophobic enzyme pockets, suggesting divergent biological targets compared to the simpler methylsulfanyl group.
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
- Structure : Combines a pyrazole ring with a trifluoromethyl group, a chlorophenylsulfanyl substituent, and an aldehyde functional group.
- Key Differences : The pyrazole core and trifluoromethyl group introduce strong electron-withdrawing effects, contrasting with the electron-donating methylsulfanyl group in the target compound. The aldehyde group offers a reactive site absent in the sulfonamide-based target.
- Applications : Such compounds are often explored in agrochemistry or as intermediates in organic synthesis due to their electrophilic reactivity .
3-[[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Sulfanyl]-N,N-Diethyl-Propanamide ()
- Structure : Incorporates a thiazole ring with a 4-chlorophenyl group and a diethyl-substituted propanamide chain.
- Key Differences: The thiazole ring introduces heterocyclic aromaticity, which can enhance π-π stacking interactions in biological systems.
- Implications : Thiazole-containing sulfonamides are frequently investigated for antitumor or antibacterial activity, suggesting a different therapeutic focus than the target compound .
Comparative Analysis Table
Research Findings and Implications
- In contrast, trifluoromethyl or chloro substituents (e.g., ) withdraw electrons, altering binding affinities .
- Solubility and Bioavailability : The sulfonamide group in the target compound enhances water solubility compared to amide-based analogs (e.g., ). However, bulky substituents like piperidinylsulfonyl or diethyl groups may counteract this advantage .
- Synthetic Utility : Compounds with reactive groups (e.g., aldehydes in ) are more versatile in further derivatization, whereas the target compound’s sulfonamide group offers stability under physiological conditions .
Preparation Methods
Sulfonyl Chloride Intermediate Formation
The sulfonyl chloride intermediate is typically prepared by chlorosulfonation of the corresponding alkyl or aryl sulfonic acid or sulfonate precursor. For example, chlorosulfonyl isocyanate reacts with tert-butanol in dichloromethane at 0 °C to form a BOC-protected amino-sulfonyl chloride intermediate. This intermediate is crucial for subsequent sulfonamide formation and is isolated under controlled conditions to ensure purity and yield.
Sulfonamide Formation via Amine Coupling
The sulfonyl chloride intermediate is reacted with the amine component, here 4-(methylsulfanyl)aniline or related amines, in the presence of a base such as triethylamine in dichloromethane at low temperature (0 °C). The reaction mixture is stirred overnight to drive the reaction to completion, followed by workup involving careful washing to remove inorganic salts without extracting the product into aqueous layers. The sulfonamide is then isolated by solvent evaporation and purified by recrystallization.
Introduction of the Chloro Substituent on the Propanesulfonamide Chain
The chloro group on the propanesulfonamide moiety can be introduced by starting from 3-chloropropane-1-sulfonamide or by chlorination of the corresponding propanesulfonamide. The 3-chloropropane-1-sulfonamide is commercially available or can be synthesized by reacting 3-chloropropanesulfonyl chloride with ammonia or amines under controlled conditions. For example, heating 3-chloro-1-propanesulfonamide with potassium hydrogensulfide and sodium methoxide in methanol at elevated temperatures (70–100 °C) facilitates substitution reactions leading to the desired chloro sulfonamide intermediate.
Incorporation of the Methylsulfanyl Phenyl Group
The methylsulfanyl substituent on the phenyl ring is introduced by coupling reactions involving the corresponding methylsulfanyl-substituted aniline or phenyl derivatives. In some cases, palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) are employed to attach the methylsulfanyl phenyl moiety to the sulfonamide backbone. Optimization of catalyst loading, base, solvent, and temperature is critical to achieve high yields and purity. For instance, reactions using Pd(PPh3)4 with K2CO3 in methanol or aqueous isopropanol under reflux conditions have been reported to give good conversions with low palladium contamination.
Representative Preparation Procedure
Research Findings and Optimization Insights
- Base Selection: Triethylamine is preferred for sulfonamide formation due to its ability to scavenge HCl without interfering with the reaction.
- Solvent Effects: Dichloromethane is commonly used for intermediate formation and coupling steps, while methanol or aqueous mixtures are preferred for palladium-catalyzed cross-couplings to enhance solubility and reaction rates.
- Temperature Control: Low temperatures (0 °C) during sulfonyl chloride and amine coupling prevent side reactions and improve selectivity. Elevated temperatures (70–100 °C) are employed for substitution reactions on the propanesulfonamide chain.
- Catalyst Loading: Palladium catalyst loading is optimized to balance reaction efficiency and minimize metal contamination. Post-reaction purification steps such as filtration through activated carbon and treatment with trithiocyanuric acid solutions effectively reduce Pd levels to acceptable ppm ranges.
- Purification: Recrystallization from methanol or ethyl acetate/hexane mixtures is effective in obtaining pure final compounds with well-defined melting points and spectral characteristics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Sulfonamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted phenylsulfonamides can be synthesized by reacting 3-chloropropanesulfonyl chloride with 4-(methylsulfanyl)aniline under anhydrous conditions in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), temperature control (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Considerations : Evidence from analogous compounds (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl) derivatives) shows yields ranging from 11–52%, highlighting the need for iterative optimization of solvent polarity and reaction time .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Techniques :
- NMR : - and -NMR to confirm substituent positions and absence of impurities. For example, the methylsulfanyl group () typically resonates at δ ~2.5 ppm in -NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. Data-to-parameter ratios >15:1 and R-factors <0.06 ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?
- Case Study : Analogues like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide exhibit conflicting antimicrobial and anticancer activities due to variations in assay conditions (e.g., cell line specificity, concentration ranges).
- Methodology :
- Perform dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to establish IC consistency.
- Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with sulfonamide-receptor binding affinities, accounting for substituent effects (e.g., chloro vs. methoxy groups) .
- Data Harmonization : Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous controls (e.g., PubChem BioAssay data) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives with complex substituents?
- SAR Workflow :
Synthetic Library Design : Introduce substituents at the phenyl ring (e.g., halogen, methyl, methoxy) and the propane chain (e.g., chloro, amino) to probe electronic and steric effects.
Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa to assess bioavailability. Chloro and methylsulfanyl groups increase hydrophobicity, impacting membrane permeability .
Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data .
- Case Example : Derivatives with electron-withdrawing groups (e.g., -Cl) on the phenyl ring show enhanced enzyme inhibition compared to electron-donating groups (e.g., -OCH) .
Q. How can computational modeling address challenges in predicting the reactivity of 3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide in nucleophilic environments?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model reaction pathways (e.g., substitution at the chloro position). Transition state analysis predicts activation energies for competing mechanisms (S1 vs. S2) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophilic attack feasibility by amines or thiols .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data for sulfonamide derivatives, particularly regarding torsional angles and hydrogen bonding?
- Resolution Framework :
- Software Cross-Validation : Refine SCXRD data using multiple programs (e.g., SHELXL vs. OLEX2) to identify systematic errors.
- Hydrogen Bond Networks : Analyze packing diagrams for consistent patterns (e.g., sulfonamide O atoms acting as acceptors in N–H⋯O interactions). Discrepancies may arise from temperature-dependent conformational flexibility (e.g., data collected at 200 K vs. 298 K) .
- Example : In 4-methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide, torsional angles vary by ±5° across studies due to crystal packing forces, necessitating ensemble refinement approaches .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing sulfonamide derivatives for collaborative studies?
- Standardization :
- Synthesis : Document reaction parameters (e.g., inert atmosphere, syringe pump addition for exothermic steps) and characterize intermediates (e.g., HRMS for sulfonyl chlorides).
- Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain diffraction-quality crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
